Cas no 5072-98-0 (Plumbane,triphenyl(phenylethynyl)- (8CI,9CI))

Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)
- triphenyl(2-phenylethynyl)plumbane
- TRIPHENYL(PHENYLETHYNYL)LEAD
- Triphenyl(phenylethynyl)lead(IV)
- 1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE
- Lead,triphenyl(phenylethynyl)-(7CI)
- Phenylaethinyl-triphenylblei
- Triphenyl(phenylethynyl)lead( cento)
- DTXSID70399579
- AKOS024319384
- Triphenyl(phenylethynyl)lead(IV), 97%
- 5072-98-0
- FT-0635532
- triphenyl(phenylethynyl)plumbane
- DB-051832
-
- MDL: MFCD00092607
- インチ: InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H;
- InChIKey: MGCZPODMNMQFSU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 540.13300
- どういたいしつりょう: 540.133
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: No date available
- ゆうかいてん: 54-57 °C (lit.)
- ふってん: 115 ºC
- フラッシュポイント: 華氏温度:239°f< br / >摂氏度:115°C< br / >
- PSA: 0.00000
- LogP: 5.62450
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- ようかいせい: 自信がない
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302 + H332-H360Df-H373-H410
- 警告文: P201-P273-P308+P313-P501
- 危険物輸送番号:UN 2811 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 61-20/22-33-50/53-62
- セキュリティの説明: S45-S53-S60-S61
-
危険物標識:
- リスク用語:R61; R20/22; R33; R50/53; R62
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | J30529885-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1292 | 2023-11-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02931-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1578.0 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | 529885-5G |
Triphenyl(phenylethynyl)lead(IV) |
5072-98-0 | 97% | 5G |
¥ 1292 | 2022-04-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237360-5 g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1,504.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237360-5g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1504.00 | 2023-09-05 | |
BAI LING WEI Technology Co., Ltd. | J30S815195-1ea |
1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE |
5072-98-0 | AldrichCPR | 1ea |
¥1396 | 2023-11-24 |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 関連文献
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)に関する追加情報
Introduction to Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) and Its Significance in Modern Chemical Research
The compound with the CAS number 5072-98-0, known as Plumbane,triphenyl(phenylethynyl)- (8CI,9CI), represents a fascinating intersection of organic chemistry and materials science. This organolead compound has garnered considerable attention in recent years due to its unique structural properties and potential applications in various scientific domains. Understanding its chemical composition, synthesis, and emerging research applications provides valuable insights into the broader landscape of advanced chemical materials.
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) is characterized by its complex molecular architecture, featuring a central lead atom coordinated with phenyl and phenylethynyl groups. This arrangement imparts distinct electronic and steric properties to the molecule, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials. The presence of triple bonds in the phenylethynyl groups enhances the compound's reactivity, opening doors for diverse chemical transformations that could be leveraged in drug development and material science.
In the realm of synthetic chemistry, the preparation of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) involves sophisticated methodologies that highlight the ingenuity of modern chemical synthesis. The process typically involves the coordination of lead with terminal alkynes followed by functionalization with triphenyl groups. These steps require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic systems have improved the efficiency of these synthetic routes, making it feasible to produce this compound on a larger scale for research purposes.
The structural features of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) make it a promising candidate for applications in optoelectronic materials. The conjugated system formed by the phenylethynyl groups allows for efficient charge transport, which is crucial for developing organic semiconductors and light-emitting diodes (OLEDs). Current research is exploring how this compound can be integrated into next-generation electronic devices to enhance performance metrics such as efficiency and longevity. The lead-based nature of the molecule also contributes to its unique optical properties, which could be exploited in photovoltaic technologies.
Beyond its applications in materials science, Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) has shown potential in the field of medicinal chemistry. The ability to modify its structure allows researchers to fine-tune its biological activity. For instance, studies have indicated that derivatives of this compound exhibit interesting interactions with biological targets, suggesting possible uses in therapeutic contexts. While further research is needed to fully understand its pharmacological profile, the preliminary findings are encouraging and warrant deeper investigation into its potential as a lead compound for drug discovery.
The investigation of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) also contributes to our fundamental understanding of organometallic chemistry. Lead compounds are particularly intriguing due to their ability to form stable complexes with various ligands while maintaining distinct reactivity patterns. This makes them valuable tools for studying electron transfer processes and coordination chemistry. By examining the behavior of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) under different conditions, scientists can gain insights that may inform the design of new catalysts and synthetic methodologies.
From a sustainability perspective, the development of new chemical entities like Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) must be balanced with environmental considerations. Lead-based compounds have historically raised concerns regarding toxicity and environmental persistence. However, advancements in synthetic chemistry are enabling the creation of these materials with greater precision and minimal waste. Researchers are now focusing on developing greener protocols that reduce hazardous byproducts while maintaining high yields. This approach aligns with broader efforts to promote sustainable practices in chemical manufacturing.
The future directions for research on Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) are multifaceted. Ongoing studies aim to expand its applications into areas such as sensors and nanotechnology by leveraging its unique electronic properties. Additionally,exploring new synthetic routes could lead to more cost-effective production methods,making it accessible for industrial use。Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions that address real-world challenges.
In conclusion,Plumbane,triphenyl((phenylethynyl)-((8 CI,9 CI))) represents a significant advancement in chemical research,with implications spanning materials science,medicinal chemistry,and catalysis。Its complex structure,reactivity,and versatility make it a compelling subject for further investigation。As scientists continue to unravel its potential,this compound stands poised to play a pivotal role in shaping the future of advanced chemical applications.
5072-98-0 (Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)) 関連製品
- 1807003-19-5(4-Bromo-3-ethoxy-2-fluorophenol)
- 2229545-37-1(2-(4-bromo-2-fluoro-6-methoxyphenoxy)acetic acid)
- 83783-77-1(3-(Dibenzylamino)azepan-2-one)
- 2034599-58-9(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)
- 2680625-56-1(benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)
- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)
- 889939-26-8(1-(benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine)
- 15452-32-1(2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole)
- 2248344-12-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate)
- 2138118-38-2(5-chloro-4-(oxan-4-yl)pyrimidine)




